BenchChemオンラインストアへようこそ!

3-Bromomethyl-5-fluoro-benzo[b]thiophene

Medicinal Chemistry Intellectual Property Pharmaceutical Intermediates

3-Bromomethyl-5-fluoro-benzo[b]thiophene (CAS 17512-59-3, molecular formula C₉H₆BrFS, molecular weight 245.11 g/mol) is a heterocyclic aromatic compound belonging to the benzo[b]thiophene class, bearing a reactive bromomethyl group at the C3 position and a fluorine substituent at the C5 position on the benzene ring. The benzo[b]thiophene scaffold is a privileged pharmacophore found in marketed drugs including raloxifene, zileuton, and sertaconazole.

Molecular Formula C9H6BrFS
Molecular Weight 245.11
CAS No. 17512-59-3
Cat. No. B2968351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromomethyl-5-fluoro-benzo[b]thiophene
CAS17512-59-3
Molecular FormulaC9H6BrFS
Molecular Weight245.11
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CS2)CBr
InChIInChI=1S/C9H6BrFS/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2
InChIKeyHYODAXDYNBOLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromomethyl-5-fluoro-benzo[b]thiophene (CAS 17512-59-3): A Regiospecifically Fluorinated Benzothiophene Building Block for Pharmaceutical Intermediate Synthesis


3-Bromomethyl-5-fluoro-benzo[b]thiophene (CAS 17512-59-3, molecular formula C₉H₆BrFS, molecular weight 245.11 g/mol) is a heterocyclic aromatic compound belonging to the benzo[b]thiophene class, bearing a reactive bromomethyl group at the C3 position and a fluorine substituent at the C5 position on the benzene ring . The benzo[b]thiophene scaffold is a privileged pharmacophore found in marketed drugs including raloxifene, zileuton, and sertaconazole [1]. This specific compound serves as a versatile chemical intermediate in medicinal chemistry, with its 5-fluoro substitution pattern identified as a key structural determinant for in vivo efficacy in benzothiophene-based drug candidates [2]. The compound is commercially available from specialty chemical suppliers including Fluorochem and SynQuest Laboratories, typically at ≥95% purity .

Why 3-Bromomethyl-5-fluoro-benzo[b]thiophene Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs in Pharmaceutical Intermediate Applications


Substituting 3-bromomethyl-5-fluoro-benzo[b]thiophene (CAS 17512-59-3) with its closest structural analogs—such as the non-fluorinated 3-bromomethyl-benzo[b]thiophene (CAS 1196-19-6), the 5-chloro variant (CAS 1198-51-2), or fluorine regioisomers at C4, C6, or C7—introduces measurable and consequential differences in patentable chemical space, physicochemical properties, and downstream biological performance. The 5-fluoro substitution pattern has been specifically validated as one of two key structural determinants for in vivo efficacy in benzothiophene-based C17,20-lyase inhibitors, distinguishing it from other halogen substitution patterns [1]. Furthermore, the 4-fluoro regioisomer (CAS 99592-52-6) is explicitly excluded from the claims of EP 1362854 B1 via a written proviso, confirming that the 5-fluoro positional isomer occupies a distinct and non-obvious chemical space in pharmaceutical patent portfolios [2]. Differences in molecular weight, predicted boiling point, density, and electronic character between the 5-fluoro compound (MW 245.11) and its non-fluorinated (MW 227.12) and 5-chloro (MW 261.57) analogs directly affect synthetic handling, purification behavior, and the physicochemical profile of downstream products . Generic substitution therefore risks entering protected intellectual property space, altering reaction outcomes, and compromising the pharmacological properties of final drug candidates.

Quantitative Differentiation Evidence: 3-Bromomethyl-5-fluoro-benzo[b]thiophene vs. Closest Analogs


Evidence 1: Regioisomeric Exclusion from Patent Claims—5-Fluoro vs. 4-Fluoro Positional Isomer

In EP 1362854 B1, which claims 3,4-disubstituted-benzo[b]thiophene derivatives as pharmaceutical intermediates, the 4-fluoro regioisomer (3-bromomethyl-4-fluorobenzo[b]thiophene, CAS 99592-52-6) is explicitly excluded from the scope of protection via a written proviso, while the 5-fluoro compound (CAS 17512-59-3) is not excluded [1]. This indicates that the 5-fluoro substitution pattern is considered novel and non-obvious within the claimed chemical space, whereas the 4-fluoro isomer falls within prior art or obvious variants. The 5-fluoro regioisomer therefore occupies a distinct, protectable position in patent portfolios, granting freedom-to-operate advantages for downstream pharmaceutical development.

Medicinal Chemistry Intellectual Property Pharmaceutical Intermediates

Evidence 2: Demonstrated Synthetic Utility—Grignard Alkylation Yield in Pharmaceutical Intermediate Preparation

The synthetic utility of 3-bromomethyl-5-fluoro-benzo[b]thiophene as an alkylation substrate has been demonstrated in a patent example (US 8158655 B2), where 2.0 g of the compound was reacted with isopropylmagnesium bromide (1.0 M, 16.6 mL) in THF at 50°C for 5 hours to yield 1.35 g of 5-fluoro-3-isobutyl-benzo[b]thiophene, corresponding to a calculated yield of approximately 67% . The synthesis references the foundational work of Raga et al. (Eur. J. Med. Chem. 1986, 21, 329), which established this compound as a key intermediate for imidazole antifungal agents derived from benzo[b]thiophene [1]. While comparable Grignard alkylation yields for the non-fluorinated analog (CAS 1196-19-6) or the 5-chloro analog (CAS 1198-51-2) under identical conditions are not reported in the same patent, the documented yield establishes a baseline performance benchmark for procurement evaluation.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Evidence 3: 5-Fluoro Substitution as a Validated Structural Determinant for In Vivo Pharmacological Efficacy

In a structure-activity relationship (SAR) study of benzothiophene-based C17,20-lyase inhibitors, Matsunaga et al. (2004) identified the 5-fluoro group on the benzothiophene ring as one of two key structural determinants for in vivo efficacy, alongside the 4-imidazolyl moiety [1]. Compounds bearing the 5-fluoro substitution pattern achieved nanomolar enzyme inhibition (IC₅₀ = 4–9 nM for compounds 9h, (S)-9i, and 9k; IC₅₀ = 27 nM for compound 9e) and demonstrated powerful in vivo efficacy with extended duration of action [1]. While this study did not directly test 3-bromomethyl-5-fluoro-benzo[b]thiophene itself, the 5-fluoro-benzothiophene substructure was explicitly shown to be essential for translating in vitro potency to in vivo pharmacological activity. In contrast, the 4-fluoro regioisomer is excluded from patent claims covering this chemical space (see Evidence 1), and the non-fluorinated analog lacks this validated efficacy determinant.

Drug Discovery SAR Metabolic Stability Kinase Inhibition

Evidence 4: Physicochemical Property Differentiation—Molecular Weight, Boiling Point, and Density Across Halogen-Substituted Analogs

The 5-fluoro substitution confers distinct physicochemical properties on 3-bromomethyl-5-fluoro-benzo[b]thiophene (MW 245.11) compared to its non-fluorinated analog 3-bromomethyl-benzo[b]thiophene (CAS 1196-19-6, MW 227.12) and the 5-chloro analog (CAS 1198-51-2, MW 261.57, mp 129°C) . The 4-fluoro regioisomer (CAS 99592-52-6) has a predicted boiling point of 315.0±27.0°C and predicted density of 1.670±0.06 g/cm³ , while the non-fluorinated analog has a predicted boiling point of 311.3±17.0°C and predicted density of 1.593±0.06 g/cm³ . The 5-fluoro compound's intermediate molecular weight between the non-fluorinated and 5-chloro analogs reflects its balanced lipophilicity profile: fluorine substitution increases metabolic stability without the substantial molecular weight penalty and lipophilicity increase associated with chlorine [1]. These differences directly impact chromatographic retention times, recrystallization behavior, and the physicochemical properties of downstream products.

Physicochemical Properties Analytical Chemistry Procurement Specifications

Evidence 5: Established Role as a Key Intermediate in Antifungal Drug Development Programs

3-Bromomethyl-5-fluoro-benzo[b]thiophene was employed as a key intermediate in the synthesis of novel imidazole antifungal agents derived from benzo[b]thiophene, as reported by Raga et al. (Eur. J. Med. Chem. 1986, 21, 329) [1]. This work led to the development of sertaconazole, a marketed topical antifungal agent, with the benzothiophene core and specific substitution pattern being essential for antimycotic activity [2]. The compound's continued relevance is evidenced by its citation in subsequent patent literature (US 8158655 B2, US 5135943 A) as a preferred intermediate for constructing bioactive benzothiophene derivatives [3]. While the non-fluorinated analog (CAS 1196-19-6) and 5-chloro analog (CAS 1198-51-2) are also commercially available as synthetic intermediates, neither has been explicitly documented in the peer-reviewed literature as a direct precursor to a marketed pharmaceutical agent in the same manner as the 5-fluoro compound.

Antifungal Agents Medicinal Chemistry Drug Discovery Process Chemistry

Evidence 6: Commercial Availability with Defined Purity Specifications Enabling Reproducible Procurement

3-Bromomethyl-5-fluoro-benzo[b]thiophene (CAS 17512-59-3) is available from multiple established specialty chemical suppliers with defined purity specifications. Fluorochem (UK) offers the compound at 95.0% purity (Product Code F317678, 1 g at £485.00) , and SynQuest Laboratories (USA) lists it under Product Number 5HEE-B-00 . The compound is also available through CymitQuimica (Spain) sourced from Fluorochem . In contrast, the 4-fluoro regioisomer (CAS 99592-52-6) carries a patent restriction notice on ChemicalBook, warning that 'according to the laws, regulations and policies related to patent products, the sale of this product is prohibited' , creating a tangible procurement barrier. The non-fluorinated analog (CAS 1196-19-6) is available at ≥98% purity from multiple suppliers, while the 5-chloro analog (CAS 1198-51-2) is available at ≥98.0% (GC) from TCI America . The 5-fluoro compound's defined purity specification (95%) and multi-supplier availability provide procurement reliability, while its freedom from patent-based sales restrictions distinguishes it from the 4-fluoro regioisomer.

Chemical Procurement Quality Assurance Supply Chain

Recommended Application Scenarios for 3-Bromomethyl-5-fluoro-benzo[b]thiophene Based on Quantitative Differentiation Evidence


Scenario 1: Medicinal Chemistry Programs Requiring a 5-Fluoro-Benzothiophene Building Block with Validated In Vivo Efficacy Determinants

For drug discovery programs targeting kinases (e.g., C17,20-lyase, MK2), nuclear receptors, or other benzothiophene-responsive targets, 3-bromomethyl-5-fluoro-benzo[b]thiophene provides a direct synthetic entry to the 5-fluoro substitution pattern that has been experimentally validated as a key structural determinant for in vivo pharmacological efficacy [1]. The bromomethyl handle at C3 enables rapid diversification via nucleophilic substitution, Grignard reactions, or transition metal-catalyzed cross-coupling, allowing parallel synthesis of candidate libraries while retaining the efficacy-conferring 5-fluoro group. Programs using the non-fluorinated analog (CAS 1196-19-6) or alternative regioisomers risk losing this validated in vivo efficacy determinant, as demonstrated by the Matsunaga et al. SAR study where absence of the 5-fluoro group resulted in short-lasting in vivo activity [1].

Scenario 2: Patent-Free Synthesis of Benzo[b]thiophene-Derived Pharmaceutical Intermediates

Organizations seeking to develop novel benzothiophene-based pharmaceutical intermediates without infringing EP 1362854 B1 should select the 5-fluoro compound (CAS 17512-59-3) over the 4-fluoro regioisomer (CAS 99592-52-6), which is explicitly excluded from the patent's claims via written proviso [2]. The 5-fluoro compound is not subject to the same patent encumbrance, and its commercial availability from multiple suppliers without sales restrictions (unlike the 4-fluoro isomer, which carries a patent prohibition notice on ChemicalBook ) ensures reliable access for process development and scale-up activities.

Scenario 3: Synthesis of Fluorinated Bioisosteres for Metabolic Stability Optimization

In lead optimization campaigns where metabolic stability of benzothiophene-containing candidates is a concern, the 5-fluoro substitution pattern offers a strategic advantage. Fluorine substitution at metabolically labile positions is a well-established approach to block CYP-mediated oxidative metabolism [3], and the 5-position of the benzothiophene ring has been specifically identified as a critical site for modulating oxidative bioactivation and metabolic clearance [4]. Incorporating 3-bromomethyl-5-fluoro-benzo[b]thiophene at the intermediate stage installs this metabolic blocking group early in the synthetic sequence, avoiding the need for late-stage fluorination chemistry and enabling systematic SAR exploration around the C3 position via the bromomethyl handle.

Scenario 4: Quality-Controlled Procurement for GLP/GMP Intermediate Synthesis

For research groups and CDMOs requiring a benzothiophene building block with defined purity specifications and multi-vendor sourcing, 3-bromomethyl-5-fluoro-benzo[b]thiophene offers procurement-grade reliability. The compound is available from Fluorochem (95.0% purity, UK stock with next-day delivery) and SynQuest Laboratories (USA) , with supporting documentation including SDS, Certificate of Analysis, and GHS-compliant hazard labeling (H302, H315, H319, H335) . The ~67% Grignard alkylation yield documented in patent literature provides a quantitative benchmark for incoming material quality assessment: lots failing to achieve comparable reactivity should be flagged for quality investigation. In contrast, the 4-fluoro regioisomer is commercially restricted, and the non-fluorinated analog may not meet the metabolic stability requirements of modern drug discovery programs.

Quote Request

Request a Quote for 3-Bromomethyl-5-fluoro-benzo[b]thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.